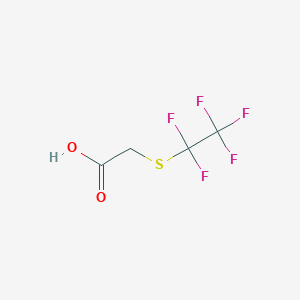
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride typically involves the reaction of 9-aminoacridine with p-nitrophenyl isocyanate, followed by reduction and subsequent reaction with phenyl isocyanate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridine N-oxides, while reduction may yield the corresponding amines.
科学的研究の応用
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer properties, particularly in targeting DNA topoisomerase II, an enzyme involved in DNA replication.
作用機序
The mechanism of action of Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of DNA topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, ultimately leading to the inhibition of DNA replication and cell division. The compound’s ability to target DNA makes it a promising candidate for anticancer research.
類似化合物との比較
Similar Compounds
- Methyl N-(4’-(9-acridinylamino)-3-methoxy-phenyl) methane sulfonamide (mAMSA)
- Methyl N-(4’-(9-acridinylamino)-2-methoxy-phenyl) carbamate hydrochloride (mAMCA)
- N-[2-(dimethylamino)ethyl]acridines-4-carboxamide (DACA)
Uniqueness
Urea, 1-(p-(9-acridinylamino)phenyl)-3-phenyl-, hydrochloride is unique due to its specific structure, which combines the acridine moiety with a urea linkage. This structure allows for specific interactions with DNA and proteins, making it a valuable tool in scientific research. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and specificity for its molecular targets.
特性
CAS番号 |
75775-62-1 |
|---|---|
分子式 |
C26H21ClN4O |
分子量 |
440.9 g/mol |
IUPAC名 |
1-[4-(acridin-9-ylamino)phenyl]-3-phenylurea;hydrochloride |
InChI |
InChI=1S/C26H20N4O.ClH/c31-26(28-18-8-2-1-3-9-18)29-20-16-14-19(15-17-20)27-25-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)25;/h1-17H,(H,27,30)(H2,28,29,31);1H |
InChIキー |
YYXQGNHRFBMLJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
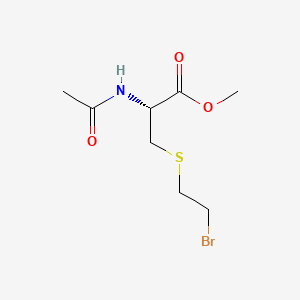
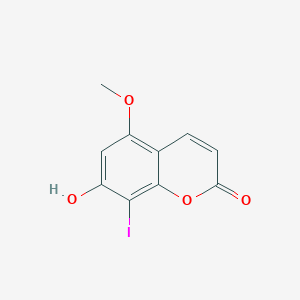
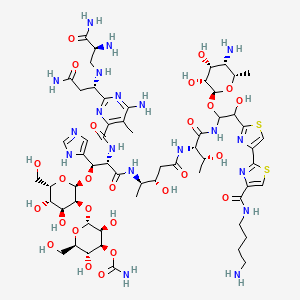
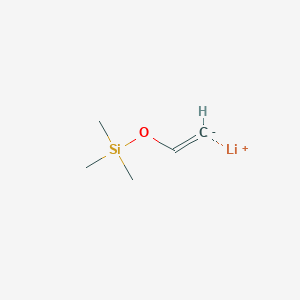
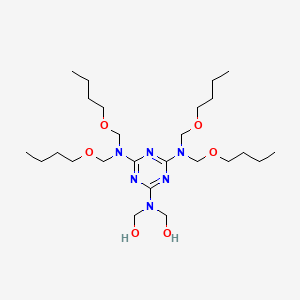
![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
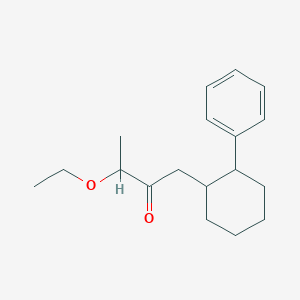
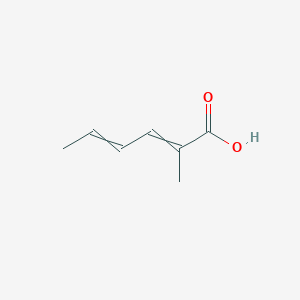
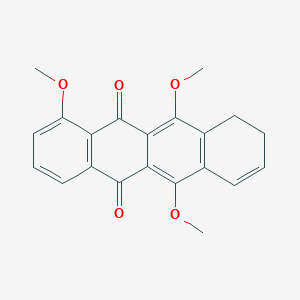
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
